4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE
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Overview
Description
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with piperidine derivatives. Common reagents used in these reactions include hydrazine, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxadiazole ring produces corresponding amines .
Scientific Research Applications
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties.
Furan Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Piperidine Derivatives: Widely studied for their potential as central nervous system agents.
Uniqueness
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE stands out due to its unique combination of furan, oxadiazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(21-10-6-15-4-2-1-3-5-15)24-11-7-16(8-12-24)18-22-23-19(27-18)17-9-13-26-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZOWAVGQGXHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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